molecular formula C15H18N2O4S2 B4848979 N-{2-[(2-furylmethyl)thio]ethyl}-4-[(methylsulfonyl)amino]benzamide

N-{2-[(2-furylmethyl)thio]ethyl}-4-[(methylsulfonyl)amino]benzamide

Cat. No.: B4848979
M. Wt: 354.4 g/mol
InChI Key: UKXFSHSCFVPTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-furylmethyl)thio]ethyl}-4-[(methylsulfonyl)amino]benzamide, commonly known as Furasemide, is a potent sulfonamide derivative that has been extensively studied for its scientific research applications. It is a structurally modified version of the diuretic drug, Furosemide, and has been found to possess enhanced pharmacological properties.

Mechanism of Action

Furasemide works by inhibiting the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle in the kidney. This leads to a decrease in the reabsorption of sodium, chloride, and water, resulting in increased urine output and decreased blood volume. Additionally, Furasemide has been found to inhibit the activity of carbonic anhydrase, leading to a decrease in bicarbonate reabsorption and an increase in urinary excretion of bicarbonate.
Biochemical and Physiological Effects:
Furasemide has been found to have several biochemical and physiological effects. It has been found to decrease plasma volume, decrease blood pressure, and increase renal blood flow. Additionally, Furasemide has been found to decrease the levels of aldosterone, renin, and atrial natriuretic peptide, leading to a decrease in sodium reabsorption and an increase in urinary sodium excretion.

Advantages and Limitations for Lab Experiments

Furasemide has several advantages for lab experiments. It is a potent diuretic and natriuretic agent, making it useful for studying the renal system. Additionally, Furasemide has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it useful for studying various inflammatory and cancerous conditions. However, Furasemide has several limitations for lab experiments. It is a sulfonamide derivative, which may lead to the formation of reactive metabolites and the potential for toxicity. Additionally, Furasemide has been found to interfere with the activity of other drugs, making it difficult to study the effects of multiple drugs simultaneously.

Future Directions

There are several future directions for Furasemide. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions. Additionally, Furasemide has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms underlying these properties and to develop Furasemide as a therapeutic agent for these conditions.
Conclusion:
In conclusion, Furasemide is a sulfonamide derivative that has been extensively studied for its scientific research applications. It possesses potent diuretic and natriuretic properties, making it useful in the treatment of hypertension, congestive heart failure, and edema. Additionally, Furasemide has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions. Further research is needed to fully understand the mechanisms underlying these properties and to develop Furasemide as a therapeutic agent for these conditions.

Scientific Research Applications

Furasemide has been extensively studied for its scientific research applications. It has been found to possess potent diuretic and natriuretic properties, making it useful in the treatment of hypertension, congestive heart failure, and edema. Additionally, Furasemide has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.

Properties

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-23(19,20)17-13-6-4-12(5-7-13)15(18)16-8-10-22-11-14-3-2-9-21-14/h2-7,9,17H,8,10-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXFSHSCFVPTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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